molecular formula C8H19Cl2N3O B13588768 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride

2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride

Cat. No.: B13588768
M. Wt: 244.16 g/mol
InChI Key: JFGUEQKIVYXLMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride typically involves the reaction of piperidine derivatives with methylamine and acetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Biological Activity

2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride, a piperidine derivative, has garnered attention for its potential pharmacological applications. This compound is structurally related to several bioactive molecules and exhibits various biological activities, including anti-inflammatory, analgesic, and possibly anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride can be represented as follows:

  • Chemical Formula : C₈H₁₅Cl₂N₃O
  • Molecular Weight : 210.13 g/mol
  • IUPAC Name : 2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride

This compound features a piperidine ring which is known for its diverse biological activities.

The biological activity of 2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride is primarily attributed to its interaction with various molecular targets:

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Similar compounds have been identified as potent inhibitors of sEH, which plays a crucial role in pain and inflammation pathways. By inhibiting sEH, these compounds may enhance the levels of epoxyeicosatrienoic acids (EETs), leading to anti-inflammatory effects .
  • Cell Signaling Modulation : The compound may also modulate several signaling pathways involved in cell proliferation and survival, including those related to apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties by inhibiting the growth of various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride exhibit significant anti-inflammatory effects. For instance:

  • In vitro Studies : Compounds were shown to reduce nitric oxide (NO) production in activated macrophages, indicating their potential as anti-inflammatory agents .
  • Case Study : A study demonstrated that piperidine derivatives could effectively reduce inflammatory markers in animal models, supporting their use in treating inflammatory conditions.

Analgesic Properties

The analgesic effects of this compound are linked to its ability to inhibit pain pathways mediated by sEH. In animal models, administration of similar compounds resulted in reduced pain responses.

Anticancer Potential

Preliminary research suggests that derivatives of piperidine can induce apoptosis in cancer cells:

  • Mechanism : The mechanism involves the inhibition of survivin protein, a key regulator of cell division in cancer .
  • In vivo Studies : Animal studies have shown that treatment with these compounds can significantly reduce tumor size in xenograft models .

Data Summary Table

Biological ActivityMechanism of ActionEvidence Source
Anti-inflammatoryInhibition of soluble epoxide hydrolase (sEH) ,
AnalgesicModulation of pain signaling pathways ,
AntimicrobialInhibition of pathogen growth
AnticancerInduction of apoptosis via survivin inhibition ,

Properties

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

IUPAC Name

2-[methyl(piperidin-4-yl)amino]acetamide;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-11(6-8(9)12)7-2-4-10-5-3-7;;/h7,10H,2-6H2,1H3,(H2,9,12);2*1H

InChI Key

JFGUEQKIVYXLMY-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)C1CCNCC1.Cl.Cl

Origin of Product

United States

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